Technical Guide: Physical Characteristics of 2-Methoxy-5-sulfamoylbenzoic Acid-d3
Technical Guide: Physical Characteristics of 2-Methoxy-5-sulfamoylbenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical and chemical characteristics of 2-Methoxy-5-sulfamoylbenzoic Acid-d3. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on the compound's properties. It also furnishes standardized, detailed experimental protocols for the determination of key physical characteristics, which can be applied for further analysis. Additionally, a signaling pathway relevant to the non-deuterated analogue's biological context is presented to provide a functional frame of reference.
Introduction
2-Methoxy-5-sulfamoylbenzoic Acid-d3 is the deuterated analogue of 2-Methoxy-5-sulfamoylbenzoic acid. The non-deuterated form is recognized as a metabolite of the antipsychotic drug Sulpiride. The introduction of deuterium isotopes can subtly alter the physicochemical properties of a molecule, which can have significant implications in drug metabolism and pharmacokinetic studies. This guide aims to provide a comprehensive summary of the physical data currently available for the deuterated compound and to offer standardized methodologies for its further characterization.
Physical and Chemical Properties
Quantitative data for 2-Methoxy-5-sulfamoylbenzoic Acid-d3 and its non-deuterated counterpart are summarized below. Data for the non-deuterated form are provided for comparative purposes, as they can offer a reasonable approximation for the deuterated compound where specific data is not available.
| Property | 2-Methoxy-5-sulfamoylbenzoic Acid-d3 | 2-Methoxy-5-sulfamoylbenzoic Acid (for comparison) |
| Molecular Formula | C₈H₆D₃NO₅S | C₈H₉NO₅S[1] |
| Molecular Weight | 234.24 g/mol [2] | 231.23 g/mol [1] |
| CAS Number | 123958-85-0[2] | 22117-85-7[1] |
| Appearance | Not explicitly reported; likely a white to off-white crystalline powder. | White to off-white powder/crystal. |
| Melting Point | Not explicitly reported. | 220-227 °C |
| Boiling Point | Not explicitly reported. | Predicted: 482.5±55.0 °C |
| Solubility | Not explicitly reported. | Slightly soluble in DMSO and Methanol. |
Signaling Pathway: Relevance to Sulpiride
The non-deuterated analogue of the topic compound is a metabolite of Sulpiride, an atypical antipsychotic agent. Sulpiride's primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors.[3][4] This interaction is crucial for its therapeutic effects in treating schizophrenia and depression.[3] At lower doses, Sulpiride is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[3][5] At higher doses, it predominantly blocks postsynaptic D2 receptors, which is associated with its antipsychotic properties.[3]
Caption: Dopamine D2 Receptor Antagonism by Sulpiride.
Experimental Protocols
The following are detailed, generalized protocols for determining the key physical characteristics of a solid organic compound like 2-Methoxy-5-sulfamoylbenzoic Acid-d3.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[6]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Measurement:
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A preliminary, rapid heating is performed to estimate the approximate melting point.
-
A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the estimated melting point.[7]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the range. A narrow melting range (1-2 °C) is indicative of a pure compound.[8]
Solubility Determination
Objective: To assess the solubility of the compound in various solvents.
Methodology:
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Solvent Selection: A range of solvents of varying polarity will be used, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
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Procedure:
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A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
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A measured volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.
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Visual observation is used to determine if the solid has dissolved. If it has, more solute is added until saturation is reached.
-
-
For Acidic Compounds:
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Data Recording: Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Analysis
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
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Sample Preparation: 1-2 mg of the dry sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure to form a thin, transparent pellet.[11]
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Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
Methodology:
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer.
-
¹H NMR: The spectrum is acquired to determine the number of different types of protons, their chemical environments, and their neighboring protons. Aromatic protons are typically observed in the 6.5-8.0 ppm range.[12]
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¹³C NMR: The spectrum is acquired to determine the number of different types of carbon atoms. Aromatic carbons typically appear between 120-170 ppm.[13]
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Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration.
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate charged molecules.[14]
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Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
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Data Acquisition and Analysis: The mass spectrum is recorded, showing the m/z of the molecular ion and any fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.[15]
Conclusion
This technical guide provides a foundational understanding of the physical characteristics of 2-Methoxy-5-sulfamoylbenzoic Acid-d3. While some experimental data for the deuterated compound are not yet publicly available, the information on its non-deuterated analogue, combined with the standardized experimental protocols provided herein, offers a robust framework for researchers to conduct further characterization. The included signaling pathway diagram for Sulpiride provides valuable biological context for the compound's potential relevance in neuroscience and pharmacology.
References
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
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- 9. www1.udel.edu [www1.udel.edu]
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- 11. drawellanalytical.com [drawellanalytical.com]
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- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
